![molecular formula C11H16ClN3O B1382527 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride CAS No. 1803582-48-0](/img/structure/B1382527.png)

1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

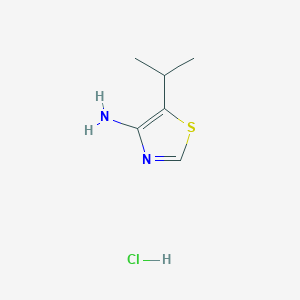

Molecular Structure Analysis

The InChI code for “1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride” is 1S/C11H15N3O.ClH/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15;/h2-5,8H,6-7,12H2,1H3,(H,13,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Derivative Formation

- Synthesis of Imidazolidinic Derivatives : The synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-one derivatives has been achieved using amino acids, C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate. These derivatives exhibit pharmaceutical properties like anticonvulsant and antiarrhythmic effects and are also used against diabetes (Luis et al., 2009).

Controlled Release of Bioactive Compounds

- Slow Release of Bioactive Volatile Carbonyl Derivatives : Imidazolidin-4-ones serve as hydrolytically cleavable precursors for the controlled release of fragrant aldehydes and ketones. These precursors exhibit stereoselective formation and can be used to release bioactive compounds under specific conditions, showing potential for various practical applications (Trachsel et al., 2012).

Antimicrobial and Antifungal Properties

- Synthesis and Evaluation of Antimicrobial Activities : Certain imidazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, with various substituted aromatic moieties, exhibited significant activities against tested organisms, indicating their potential use in antimicrobial applications (Ammar et al., 2016).

Stereochemical Studies in Drug Synthesis

- Stereochemistry in Imidazolidin-4-one Formation : The stereochemistry of imidazolidin-4-one formation, a common structural motif in bioactive oligopeptides, has been studied. This research provides insights into the stereoselective formation of these compounds, crucial for designing drugs with specific bioactive properties (Ferraz et al., 2007).

Safety and Hazards

The safety information for “1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

1-[4-(1-aminoethyl)phenyl]imidazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15;/h2-5,8H,6-7,12H2,1H3,(H,13,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRTWPXGLSKVLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCNC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)

![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)

![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)

![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)